molecular formula C25H39N3O8 B1177351 LANDIOLOL CAS No. 133242-62-3

LANDIOLOL

Cat. No.: B1177351
CAS No.: 133242-62-3
M. Wt: 509.6 g/mol
InChI Key: WMDSZGFJQKSLLH-UHFFFAOYSA-N
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Description

Landiolol is a rapid-acting, intravenous beta-1 adrenergic receptor antagonist (beta-blocker) used in scientific research on cardiac arrhythmias. It is characterized by an ultra-short half-life of approximately 3 to 4 minutes and a very high cardioselectivity, with a β1:β2 selectivity ratio of 255 . Its primary research value lies in its unique pharmacological profile, which allows for potent heart rate control with minimal impact on blood pressure and myocardial contractility compared to older beta-blockers like esmolol and metoprolol . The mechanism of action of this compound involves the selective blockade of beta-1 adrenergic receptors predominantly located in the heart . By antagonizing these receptors, it inhibits the positive chronotropic effects of catecholamines, leading to a reduction in heart rate, a decrease in the spontaneous firing of ectopic pacemakers, and a slowing of conduction through the atrioventricular (AV) node . This makes it a valuable compound for studying rate control in models of supraventricular tachyarrhythmias, such as atrial fibrillation and atrial flutter . This compound is rapidly metabolized in the plasma by pseudocholinesterases and carboxylesterases, resulting in inactive metabolites and a rapid offset of action, providing a high degree of experimental control . First approved for medical use in Japan in 2002 and more recently in the US and Canada in 2024, its applications in basic and clinical research continue to expand . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDSZGFJQKSLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861374
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-{4-[2-hydroxy-3-({2-[(morpholine-4-carbonyl)amino]ethyl}amino)propoxy]phenyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133242-62-3
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-[2-hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133242-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Pharmacological Profile

Landiolol is characterized by its rapid onset and short duration of action, making it particularly useful in situations requiring immediate heart rate control. Its pharmacokinetic properties include a half-life of approximately 4 minutes and high cardioselectivity (beta-1/beta-2 ratio of about 250), which allows for effective heart rate management with minimal impact on blood pressure .

Management of Atrial Fibrillation

This compound has been extensively studied for its efficacy in controlling heart rate in patients with atrial fibrillation, especially in critical care settings. A study indicated that this compound achieved a sinus rhythm conversion rate of 73% within 24 hours, significantly outperforming traditional treatments such as digoxin .

Table 1: Efficacy of this compound in Atrial Fibrillation

Study ReferencePatient GroupConversion RateTime Frame
Patients with atrial fibrillation73% (11/15)24 hours
New-onset atrial fibrillation53% (8/15)2 hours

Postoperative Use

This compound has shown promise in reducing postoperative complications, particularly atrial fibrillation following cardiac surgery. A retrospective study indicated that patients receiving this compound had a higher relapse-free survival rate compared to controls, suggesting its potential to mitigate postoperative arrhythmias .

Table 2: Postoperative Outcomes with this compound

Study ReferenceGroupRelapse-Free Survival Rate (2 years)Hazard Ratio
This compound group0.89 (95% CI, 0.78–1.01)0.41
Control group0.76 (95% CI, 0.60–0.91)-

Treatment of Ventricular Tachycardia

In patients with ventricular tachycardia and cardiac dysfunction, this compound has been effective in achieving significant heart rate reductions and improving left ventricular ejection fraction . The drug's rapid action and minimal side effects make it suitable for acute management.

Sepsis-Related Tachyarrhythmias

This compound has been investigated for its role in managing tachyarrhythmias associated with sepsis. Its ability to lower heart rates without significantly affecting blood pressure is particularly beneficial in critically ill patients .

Emerging Applications

Research is ongoing into other potential applications of this compound beyond cardiac care:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in various clinical conditions.
  • Analgesic Properties : There is emerging evidence supporting the analgesic effects of this compound, warranting further investigation into its use for pain management .
  • Cancer Treatment : Some studies have indicated potential anticancer effects, although more research is needed to substantiate these claims .

Case Studies

Several case studies highlight the effectiveness of this compound in diverse clinical scenarios:

  • A case involving a patient with severe atrial fibrillation demonstrated successful rate control using this compound, leading to improved hemodynamics without significant hypotension.
  • Another study reported the use of this compound in a postoperative setting where it effectively prevented the onset of atrial fibrillation, contributing to a smoother recovery process.

Comparison with Similar Compounds

Pharmacodynamic and Pharmacokinetic Profiles

Parameter Landiolol Esmolol Propranolol Diltiazem Digoxin
β1-Selectivity 255:1 (highest) 33:1 Non-selective N/A (Ca²⁺ channel blocker) N/A (cardiac glycoside)
Half-life (t½) 4 minutes 9 minutes 3–6 hours 3–4.5 hours 36 hours
Onset of Action 2–4 minutes 2 minutes 1–2 hours 3–5 minutes 1–4 hours
Metabolism Plasma esterases RBC esterases (yields methanol) Hepatic (CYP450) Hepatic (CYP3A4) Renal (60–80%)
Therapeutic Index (TI) 24.1 (higher safety) 5.8 N/A N/A Narrow
Key Indications AF, SVT, POAF prevention AF, perioperative HR control HTN, angina, arrhythmias AF, HTN, angina AF, heart failure

Sources:

Key Differences:
  • vs. Esmolol: this compound’s higher β1-selectivity reduces off-target effects (e.g., hypotension), while its shorter t½ allows faster dose adjustments. Esmolol’s methanol metabolite limits prolonged use.
  • vs. Non-IV β-blockers (e.g., propranolol): this compound avoids systemic accumulation and prolonged bradycardia risks.
  • vs. Diltiazem/Digoxin: this compound is safer in acute heart failure due to preserved CO and lack of negative inotropy.

Clinical Efficacy

Postoperative Atrial Fibrillation (POAF) Prevention:
  • This compound reduces POAF incidence by 59–60% (RR = 0.40–0.41) after cardiac surgery compared to placebo. In off-pump CABG, POAF rates dropped from 32.3% to 11.1% with this compound.
  • Esmolol and diltiazem show similar efficacy but higher hypotension rates.
Rate Control in AF:
  • This compound achieves HR reduction by 42 bpm (95% CI: 37–47) and target HR (<110 bpm) in 75% of patients, outperforming digoxin (OR = 5.32).
  • In infants with pulmonary hypertension, this compound normalized HR within 1.8 hours without compromising BP.

Biological Activity

Landiolol is an ultra-short-acting beta-1 adrenergic receptor blocker that has gained attention for its unique pharmacological properties and clinical applications, particularly in cardiovascular settings. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic effects, and relevant case studies.

This compound selectively blocks beta-1 adrenergic receptors, leading to a reduction in heart rate and myocardial oxygen demand. Unlike traditional beta-blockers, this compound exhibits minimal interaction with beta-2 adrenergic receptors and membrane lipid rafts, which contributes to its distinct pharmacological profile. This selective action helps mitigate potential side effects associated with non-selective beta-blockers.

Membrane Effects

Research indicates that this compound affects membrane fluidity, specifically rigidifying DPPC liposomal membranes. This effect is attributed to the morpholine moiety within its structure, which may play a role in its cardioprotective properties by inhibiting lipid peroxidation in biomimetic membranes . The antioxidant activity of this compound is comparable to other beta-blockers but demonstrates unique characteristics due to its membrane non-interactivity .

Postoperative Atrial Fibrillation (POAF)

This compound has shown efficacy in reducing the incidence of postoperative atrial fibrillation (POAF). A systematic review of nine randomized controlled trials involving 868 participants indicated that this compound significantly decreased the occurrence of POAF compared to control groups, with a relative risk reduction of 0.40 (95% CI, 0.30 to 0.54) and an absolute risk difference of 20.4% . Furthermore, patients receiving this compound had shorter hospital stays, reinforcing its utility in postoperative care.

Cancer Surgery

In a perioperative setting for cancer surgery, low-dose administration of this compound was associated with improved relapse-free survival rates. The two-year relapse-free survival rate was 0.89 in the this compound group compared to 0.76 in controls (hazard ratio 0.41), suggesting that this compound may prolong survival when administered from induction to completion of anesthesia .

Case Studies

  • Electrical Storm Refractory to Class III Antiarrhythmic Drugs : In a cohort study involving patients with electrical storm resistant to standard treatments, this compound was effective in controlling arrhythmias in 79% of cases. The mean dose required was approximately 7.5 µg/kg/min . This highlights this compound's potential as a life-saving intervention in critical arrhythmic conditions.
  • Atrial Fibrillation with Left Ventricular Dysfunction : A study comparing this compound with digoxin in patients with atrial fibrillation and left ventricular dysfunction demonstrated superior efficacy for heart rate control with this compound (52.3% success rate) compared to digoxin (13.8%) across various patient subgroups .

Pharmacokinetics

This compound exhibits rapid pharmacokinetics characterized by a biphasic elimination profile. In animal studies, the terminal elimination half-life was approximately 30 minutes in rats and between 5-6 minutes in dogs . This rapid clearance allows for precise control over dosing and minimizes prolonged effects, making it suitable for acute settings.

Parameter Rats Dogs
Terminal Elimination Half-Life~30 minutes5-6 minutes
Clearance419-558 ml/hr/kg69-83 ml/min/kg
Distribution VolumeNot provided370 ml/kg

Q & A

Basic Research Questions

Q. What methodological considerations are critical when designing in vitro experiments to assess Landiolol’s cardioselective β1-blockade efficacy?

  • Answer: Experimental design should prioritize:

  • Receptor specificity assays (e.g., comparing β1 vs. β2 adrenergic receptor binding affinity using radioligand displacement ).
  • Dose-response curves to determine IC50 values, with controls for solvent interference (e.g., DMSO concentration ≤0.1%) .
  • Cell model selection (e.g., primary cardiomyocytes vs. transfected HEK293 cells), noting species-specific receptor variations .
  • Table 1: Example parameters for receptor binding assays:
ParameterRecommendationReference
Radioligand[³H]-CGP-12177 (β1-selective)
Incubation Time60 min at 37°C
This compound Concentration0.1 nM–10 µM (log increments)

Q. How should researchers optimize this compound dosing in preclinical models to mimic human pharmacokinetics?

  • Answer: Key factors include:

  • Species-specific clearance rates : Adjust dosing intervals based on half-life differences (e.g., 4–6 min in rats vs. 3–4 min in humans) .
  • Route of administration : Continuous IV infusion preferred over bolus to maintain steady-state concentrations .
  • Biomarker validation : Monitor hemodynamic endpoints (e.g., heart rate reduction >20% from baseline) to confirm target engagement .

Q. What are the best practices for validating this compound’s stability in experimental buffers?

  • Answer: Stability studies should:

  • Use HPLC-UV or LC-MS to quantify degradation products under varying pH (6.5–7.4), temperature (4°C–37°C), and light exposure .
  • Include positive controls (e.g., ascorbic acid for antioxidant properties) and validate assay sensitivity via spike-and-recovery tests .

Advanced Research Questions

Q. How can conflicting data on this compound’s anti-inflammatory effects in ischemia-reperfusion injury models be reconciled?

  • Answer: Contradictions may arise from:

  • Model heterogeneity : Differences in ischemia duration (e.g., 30 min vs. 60 min occlusion) or species (rat vs. pig) .
  • Endpoint variability : Measure both cytokine levels (e.g., IL-6, TNF-α) and infarct size to capture multifaceted effects .
  • Methodological adjustments : Conduct sensitivity analyses or meta-regression to identify confounding variables (e.g., anesthesia type) .

Q. What strategies are effective for integrating this compound into multimodal cardiac protection protocols without pharmacokinetic interference?

  • Answer:

  • Sequential dosing : Administer this compound after adenosine to avoid β-blockade-induced vasoconstriction .
  • Pharmacodynamic modeling : Use software (e.g., NONMEM) to simulate drug interactions and optimize timing .
  • Validation : Confirm absence of interference via cross-reactivity assays (e.g., LC-MS/MS for metabolite profiling) .

Q. How should researchers address ethical and technical challenges in translating this compound findings from animal models to human trials?

  • Answer:

  • Ethical frameworks : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to justify human testing .
  • Bridging studies : Conduct allometric scaling to predict human doses and validate biomarkers (e.g., BNP levels) across species .
  • Risk mitigation : Include stopping rules in trial protocols for adverse events (e.g., hypotension >30% from baseline) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on arrhythmia suppression?

  • Answer:

  • Use mixed-effects models to account for intra-subject variability in repeated-measures designs .
  • Apply Bonferroni correction for multiple comparisons (e.g., arrhythmia subtypes) to reduce Type I error .
  • Table 2: Example statistical workflow:
StepActionTool/Test
1Normality assessmentShapiro-Wilk test
2Outlier detectionGrubbs’ test
3Dose-response correlationSpearman’s rank test

Q. How can researchers ensure reproducibility in this compound studies when using heterogeneous patient-derived cell models?

  • Answer:

  • Standardize sourcing : Use cells from accredited biorepositories with documented donor metadata (e.g., age, comorbidities) .
  • Batch-effect correction : Include interbatch controls and apply normalization algorithms (e.g., Combat in R) .
  • Open science practices : Share raw data and analysis pipelines via repositories like Zenodo .

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